molecular formula C8H9NO4 B3058128 1-(Methoxymethoxy)-4-nitrobenzene CAS No. 880-03-5

1-(Methoxymethoxy)-4-nitrobenzene

Cat. No.: B3058128
CAS No.: 880-03-5
M. Wt: 183.16 g/mol
InChI Key: WQLDOJPSORMLNV-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a methoxymethoxy group and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Methoxymethoxy)-4-nitrobenzene typically involves the methoxymethylation of 4-nitrophenol. The reaction is carried out using formaldehyde dimethyl acetal in the presence of a suitable catalyst such as ZrO(OTf)2 under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired product with high purity.

Chemical Reactions Analysis

1-(Methoxymethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethoxy group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 4-nitrophenol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenol, while hydrolysis of the methoxymethoxy group yields 4-nitrophenol.

Scientific Research Applications

1-(Methoxymethoxy)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The methoxymethoxy group acts as a protecting group for phenols, allowing selective reactions at other sites on the molecule.

    Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-4-nitrobenzene is primarily related to its chemical reactivity. The methoxymethoxy group can be cleaved under acidic or basic conditions, revealing a reactive phenol group that can participate in further chemical reactions. The nitro group can undergo reduction to form an amino group, which can then engage in various biochemical interactions.

Comparison with Similar Compounds

1-(Methoxymethoxy)-4-nitrobenzene can be compared to other methoxymethoxy-substituted benzene derivatives, such as:

    1-(Methoxymethoxy)-2-nitrobenzene: Similar in structure but with the nitro group in the ortho position, affecting its reactivity and physical properties.

    1-(Methoxymethoxy)-3-nitrobenzene: The nitro group is in the meta position, leading to different chemical behavior compared to the para-substituted compound.

    1-(Methoxymethoxy)-4-aminobenzene:

The uniqueness of this compound lies in the combination of the methoxymethoxy and nitro groups, which provide distinct chemical properties and reactivity patterns compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, materials science, and possibly medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(methoxymethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLDOJPSORMLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472646
Record name 4-methoxymethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-03-5
Record name 4-methoxymethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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